![molecular formula C16H15BrN2O2S B2385653 2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-12-4](/img/structure/B2385653.png)
2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H15BrN2O2S and its molecular weight is 379.27. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Thiophene Derivatives as Pharmacologically Active Agents : Research on benzo[b]thiophen derivatives has explored their pharmacological potential. For instance, the study on pharmacologically active benzo[b]thiophen derivatives highlighted the synthesis of amines and thiouronium salts from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, suggesting potential pharmacological applications (Chapman et al., 1971).
Organic Synthesis and Chemical Reactions
Synthesis of Biologically Active Compounds : The utility of 2-aminothiophene-3-carboxamide in synthesizing biologically active, fused heterocyclic derivatives has been demonstrated, indicating its significance in drug discovery and organic chemistry (Wardakhan et al., 2005).
Catalytic Aminocarbonylation : Studies have also shown the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene, leading to carboxamides and 2-oxo-carboxamide type derivatives, showcasing the compound's role in facilitating complex organic reactions (Müller et al., 2005).
Materials Science and Dye Synthesis
Disperse Dyes from Azo Benzo[b]thiophene Derivatives : The synthesis of azo dyes from 2-aminothiophene derivatives has been reported, where the derivatives were diazotised and coupled with various components, showing the compound's utility in materials science and dye manufacturing (Sabnis & Rangnekar, 1989).
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . This compound, as a STING agonist, increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIGBPUUIWLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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